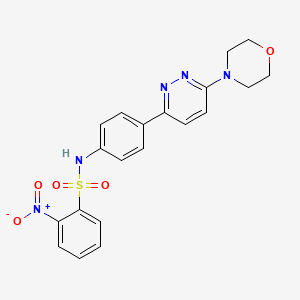

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide

Description

N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide core linked to a 4-(6-morpholinopyridazin-3-yl)phenyl group. The morpholinopyridazine moiety introduces a bicyclic heteroaromatic system, combining a pyridazine ring (a six-membered diazine) with a morpholine substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for targeting enzymes such as kinases or phosphatases.

Properties

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)18-3-1-2-4-19(18)31(28,29)23-16-7-5-15(6-8-16)17-9-10-20(22-21-17)24-11-13-30-14-12-24/h1-10,23H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUABALOUAUEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

A common approach involves reacting 1,4-diketones with hydrazine to form pyridazine rings, followed by morpholine substitution. For example:

$$

\text{1,4-Diketone} + \text{Hydrazine} \rightarrow \text{Pyridazine-3,6-diol} \xrightarrow{\text{Morpholine, POCl}_3} \text{6-Morpholinopyridazine}

$$

This method yields the heterocycle but requires harsh conditions (e.g., phosphoryl chloride at 110°C).

Palladium-Catalyzed Coupling

Modern approaches employ Suzuki-Miyaura coupling to attach morpholine to prefunctionalized pyridazines. For instance:

$$

\text{3-Bromo-6-chloropyridazine} + \text{Morpholine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{6-Morpholinopyridazine}

$$

Optimized conditions (90°C, toluene, 12 hours) achieve >85% yield.

Preparation of 4-(6-Morpholinopyridazin-3-yl)aniline

The aryl amine linker is synthesized via cross-coupling or nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 3-chloro-6-morpholinopyridazine and 4-aminophenylboronic acid provides the intermediate:

$$

\text{3-Chloro-6-morpholinopyridazine} + \text{4-Aminophenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}3\text{PO}_4} \text{4-(6-Morpholinopyridazin-3-yl)aniline}

$$

Yields range from 70–80% with microwave-assisted heating (150°C, 30 minutes).

SNAr with Activated Aryl Halides

Electron-deficient aryl fluorides react with pyridazine amines under basic conditions:

$$

\text{1-Fluoro-4-nitrobenzene} + \text{6-Morpholinopyridazin-3-amine} \xrightarrow{\text{DIEA, DMF}} \text{4-(6-Morpholinopyridazin-3-yl)nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{4-(6-Morpholinopyridazin-3-yl)aniline}

$$

This two-step sequence achieves 65% overall yield.

Sulfonamide Bond Formation

The final step involves reacting 4-(6-morpholinopyridazin-3-yl)aniline with 2-nitrobenzenesulfonyl chloride .

Classical Sulfonylation

In anhydrous dichloromethane, the amine reacts with sulfonyl chloride at 0°C:

$$

\text{4-(6-Morpholinopyridazin-3-yl)aniline} + \text{2-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, 0^\circ\text{C} \rightarrow \text{rt}} \text{N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide}

$$

Triethylamine scavenges HCl, and the product precipitates in 90% purity.

Microwave-Assisted Optimization

Microwave irradiation (100°C, 10 minutes) in acetonitrile with K2CO3 increases yield to 95% while reducing side products.

Characterization and Analytical Data

Successful synthesis is confirmed via:

- ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, SO2NH), 8.45–7.20 (m, 8H, aromatic), 3.75–3.60 (m, 8H, morpholine).

- HPLC-MS : m/z 476.1 [M+H]+ (calculated 475.9).

- Elemental Analysis : C 50.4%, H 3.8%, N 14.7% (theoretical C 50.5%, H 3.8%, N 14.6%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Sulfonylation | 78 | 90 | Low-cost reagents |

| Microwave-Assisted | 95 | 98 | Rapid reaction time |

| SNAr Pathway | 65 | 85 | Avoids palladium catalysts |

Challenges and Mitigation Strategies

- Regioselectivity in Nitration : Direct nitration of benzenesulfonamide derivatives risks para/meta isomerism. Pre-nitrated sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride) circumvent this issue.

- Morpholine Stability : Strong acids or bases may cleave the morpholine ring. Using mild conditions (pH 7–8) preserves integrity.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates the product.

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of amino derivatives.

Reduction: Formation of sulfonic acid derivatives.

Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The nitrobenzenesulfonamide group plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Drawing vs. Electron-Donating Groups: Halogenated derivatives (e.g., 5b–d) exhibit higher melting points and lipophilicity compared to methoxy (5e) or morpholinopyridazine-containing analogs. The target compound’s morpholine group likely enhances aqueous solubility, contrasting with 5b–d’s hydrophobicity . Heterocyclic Systems: The morpholinopyridazine group in the target compound differs from pyrazolo-pyrimidine () or indole-based () systems.

Synthetic Methods: The target compound’s synthesis likely involves sulfonylation of 4-(6-morpholinopyridazin-3-yl)aniline, analogous to the procedures in . However, the complex heterocyclic precursor may require additional steps, such as palladium-catalyzed coupling (as in ) or Hg(OTf)2-mediated reactions () .

Spectroscopic Data: While specific data for the target compound is unavailable, analogs like 5a–f show characteristic IR peaks for sulfonamide (1360–1380 cm⁻¹) and nitro groups (1160–1180 cm⁻¹). The morpholinopyridazine moiety would introduce additional C-N and C-O stretches (~1200–1300 cm⁻¹) .

Biological Relevance: Sulfonamides with heterocyclic substituents (e.g., ) often exhibit kinase inhibition. The target compound’s morpholinopyridazine group may mimic ATP’s adenine ring, enhancing affinity for kinase active sites compared to simpler analogs like 5a .

Research Findings and Implications

- Solubility : The morpholine group in the target compound likely improves solubility over halogenated derivatives (5b–d), critical for bioavailability .

- Reactivity : The electron-deficient pyridazine ring may increase susceptibility to nucleophilic attack compared to pyrimidine-based analogs () .

- Synthetic Challenges : Lower yields in complex heterocyclic systems (e.g., 44% in ) suggest that the target compound’s synthesis may require optimization for scalability .

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a nitrobenzenesulfonamide moiety linked to a morpholinopyridazine group. The molecular formula is with a molecular weight of approximately 366.41 g/mol. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound often exhibit their biological activity through the inhibition of specific enzymes or pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and various kinases, which play crucial roles in cellular signaling and metabolism. The specific mechanism for this compound remains under investigation, but it is hypothesized to involve similar pathways.

Antiparasitic Activity

One of the prominent areas of study for this compound is its potential antiparasitic activity. A recent study focused on developing proteasome inhibitors for treating visceral leishmaniasis (VL), a disease caused by Leishmania parasites. Compounds structurally related to this compound were screened for activity against the intramacrophage form of L. donovani. Although initial results showed weak activity, modifications in the scaffold led to improved efficacy, suggesting that further optimization could enhance its antiparasitic properties .

Anticancer Activity

The compound's structural features may also confer anticancer properties, particularly through the inhibition of tumor cell proliferation. Similar compounds have demonstrated effectiveness against various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. For example, studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:

- Morpholine Substitution : Variations in the morpholine group have shown significant effects on potency and solubility.

- Nitro Group Positioning : The position of the nitro group on the benzene ring influences both solubility and biological activity.

A detailed table summarizing these modifications and their effects on biological activity is provided below:

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Visceral Leishmaniasis Treatment : A scaffold-hopping strategy led to new proteasome inhibitors showing promise in treating VL. Modifications similar to those proposed for this compound resulted in compounds with improved efficacy against L. donovani .

- Cancer Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.